molecular formula C26H24N4O2 B11031765 N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11031765
M. Wt: 424.5 g/mol
InChI Key: AGJSNWLNMBHLQH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzimidazole moiety fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative.

    Formation of Pyrimidine Ring: The benzimidazole intermediate is then reacted with a pyrimidine precursor under specific conditions to form the fused ring system.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalyst-free conditions is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the benzimidazole ring.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities .

Scientific Research Applications

N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved include the inhibition of cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide
  • 2-(4-(Methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine

Uniqueness

N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique fused ring structure and the presence of both methoxyphenyl and methylphenyl groups. This combination imparts specific biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24N4O2/c1-16-8-10-18(11-9-16)24-23(25(31)28-19-12-14-20(32-3)15-13-19)17(2)27-26-29-21-6-4-5-7-22(21)30(24)26/h4-15,24H,1-3H3,(H,27,29)(H,28,31)

InChI Key

AGJSNWLNMBHLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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